

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives and analogs

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Compound of Interest

Compound Name: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

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An In-Depth Technical Guide to **3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid** Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

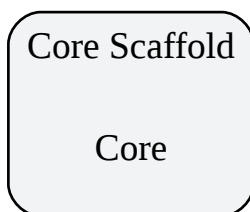
The **3-oxo-2,3-dihydropyridazine-4-carboxylic acid** core represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, combined with synthetic tractability, have positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. The pyridazine ring is a key feature in several clinically approved drugs, underscoring its pharmacological relevance.^[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. We will delve into robust synthetic methodologies, explore their diverse pharmacological profiles—including roles as kinase inhibitors, enzyme inhibitors, and receptor modulators—and synthesize key SAR insights to guide future drug discovery efforts.

The 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Scaffold: A Privileged Core

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipole moment, and metabolic stability,

making it an attractive component in drug design.[1][2] When functionalized into the **3-oxo-2,3-dihydropyridazine-4-carboxylic acid** scaffold (Figure 1), it presents multiple vectors for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] This inherent flexibility has enabled the development of derivatives with a wide range of biological activities, from anti-inflammatory to anticancer and immunomodulatory effects.[1][2]

The rationale for focusing on this scaffold is twofold. First, its synthetic accessibility allows for the creation of diverse chemical libraries through modular and efficient reaction schemes.[2] Second, the scaffold's ability to interact with a variety of biological targets validates its status as a "privileged structure," capable of serving as a foundation for multiple therapeutic programs.



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Caption: Figure 1. The core chemical structure of **3-oxo-2,3-dihydropyridazine-4-carboxylic acid**.

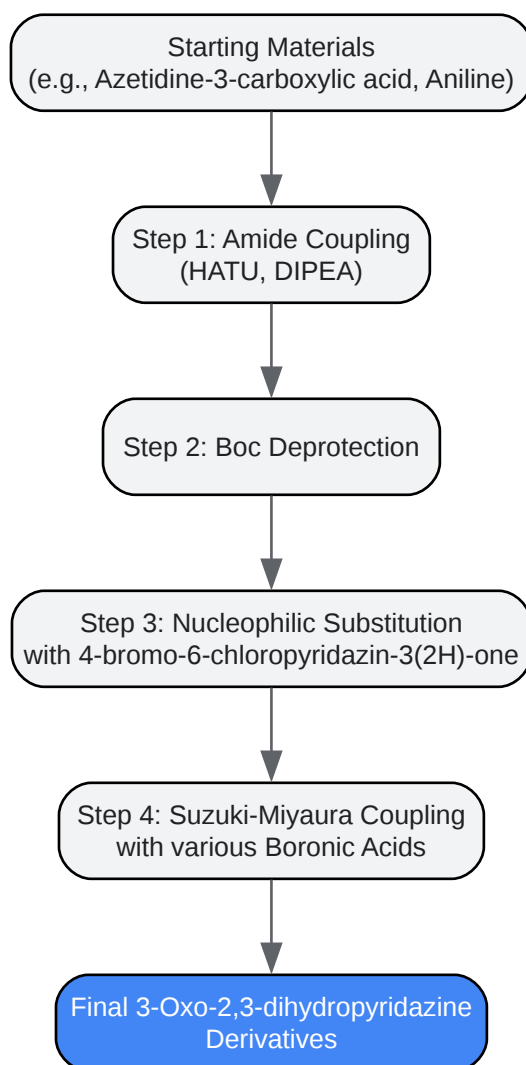
Synthetic Strategies and Methodologies

A key advantage of the 3-oxo-2,3-dihydropyridazine scaffold is its amenability to modular synthesis, which permits systematic structural exploration to build robust structure-activity relationships.[2] A concise and versatile synthetic strategy is crucial for efficiently optimizing biological potency and physicochemical properties.[1]

Dominant Synthetic Pathway: A Modular Approach

A widely adopted and robust synthetic route involves a multi-step sequence that allows for diversification at key positions, particularly at the C-6 position of the pyridazinone core and the substituent attached to the N-2 nitrogen.[1][2] This approach typically involves an initial amide coupling, followed by a nucleophilic substitution to install the pyridazinone ring, and concludes

with a Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity at the C-6 position.[1]
The versatility of this final Suzuki coupling step is a significant advantage, as it tolerates a broad range of functional groups, enabling the incorporation of both electron-rich and electron-deficient substituents.[2]



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Caption: Figure 2. A common modular workflow for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.

Experimental Protocol: General Synthesis of 6-Aryl-3-oxo-2,3-dihydropyridazine Derivatives

The following protocol is a representative, self-validating system adapted from established methodologies for synthesizing derivatives targeting kinases like ITK.^{[1][2]} The causality behind each step is critical: the initial amide coupling builds the sidechain, the nucleophilic substitution strategically forms the core heterocyclic system, and the final palladium-catalyzed cross-coupling serves as the key diversification step.

Step 1: Amide Coupling and Deprotection

- To a stirred solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) in DMF at 0 °C under a nitrogen atmosphere, add DIPEA (3.0 equiv.), HATU (1.3 equiv.), and the desired aniline (1.1 equiv.).
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Upon completion (monitored by TLC), perform an aqueous workup and extract the product.
- Purify the crude amide via column chromatography.
- Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM) and add an acid (e.g., TFA) to remove the Boc protecting group, yielding the free amine.

Step 2: Nucleophilic Substitution to Form the Pyridazinone Intermediate

- Dissolve the deprotected amine from the previous step in a suitable solvent like DMF.
- Add 4-bromo-6-chloropyridazin-3(2H)-one (1.0 equiv.) and a base such as DIPEA.
- Heat the reaction mixture and stir until the starting material is consumed.
- Cool the mixture, perform an aqueous workup, and purify the resulting 6-chloro-pyridazinone intermediate by column chromatography.^{[1][2]}

Step 3: Suzuki-Miyaura Coupling for C-6 Diversification

- In a reaction vessel, combine the 6-chloro-pyridazinone intermediate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

- Add a suitable solvent system, such as a mixture of dioxane and water.
- Degas the mixture and heat it under a nitrogen atmosphere at 80-100 °C for several hours.
- After cooling, filter the reaction mixture, perform an aqueous workup, and extract the product.
- Purify the final compound by column chromatography or recrystallization to yield the desired 6-aryl-3-oxo-2,3-dihydropyridazine derivative.^[1]

Diverse Biological Activities and Therapeutic Targets

The **3-oxo-2,3-dihydropyridazine-4-carboxylic acid** scaffold has proven to be a remarkably fruitful starting point for identifying modulators of various enzymes and receptors, as summarized in Table 1.

Target Class	Specific Target	Therapeutic Application	Key Findings	Reference
Enzyme	Xanthine Oxidase (XO)	Gout, Hyperuricemia	Carbohydrazide derivatives showed micromolar inhibitory potency.	[3]
Kinase	ITK	T-cell Leukemia, Autoimmune Diseases	Selective inhibitors were developed with on-target cellular activity.	[1][2]
Receptor	Cannabinoid Receptor 2 (CB2R)	Inflammation, Pain	Derivatives identified as potent and selective inverse agonists.	[4]
Receptor	Aryl Hydrocarbon Receptor (AHR)	Cancer	Carboxamide derivatives act as AHR inhibitors.	[5]
General	N/A	Inflammation	The parent acid has shown anti-inflammatory properties.	[6]

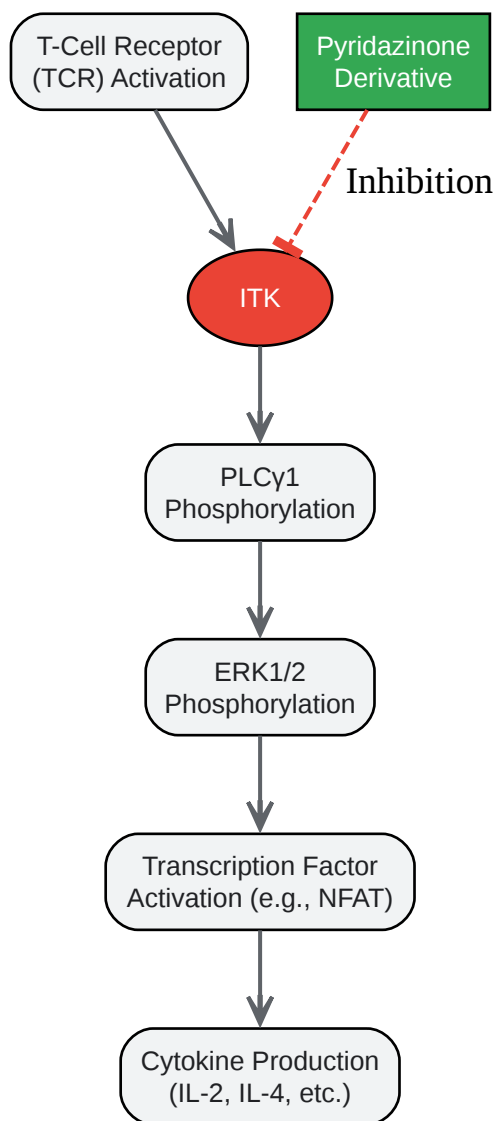
Table 1. Summary of Biological Activities of **3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid** Derivatives.

Case Study: Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a critical non-receptor tyrosine kinase in the T-cell receptor signaling pathway, making it an attractive target for T-cell-mediated diseases, including certain leukemias and autoimmune

conditions.[2] Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been successfully designed as potent and selective ITK inhibitors.[1]

Western blot analysis confirmed that lead compounds from this series effectively reduced the phosphorylation of ITK and its downstream signaling partner ERK1/2 in Jurkat cells, providing clear evidence of on-target inhibition within a cellular context.[1]



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Caption: Figure 3. Simplified ITK signaling pathway and the inhibitory action of pyridazinone derivatives.

Case Study: Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were designed and synthesized as novel XO inhibitors.[3] Molecular docking studies suggested that these hydrazide derivatives bind to the active site of XO in a novel mode, distinct from carboxylate-bearing inhibitors like febuxostat.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic exploration of the scaffold has yielded critical insights into how substitutions at different positions influence biological activity.

- **C-6 Position:** This position is typically diversified using Suzuki coupling. The introduction of various (hetero)aryl groups directly modulates potency and selectivity against different targets. For ITK inhibitors, a 3,5-difluorophenyl group was found to be beneficial for potency.[1]
- **N-2 Position:** Substituents on this nitrogen often project into solvent-exposed regions or can form key interactions with the target protein. For CB2R ligands, modifying the N-2 benzyl group was a key strategy to improve solubility and affinity.[4]
- **C-4 Carboxylic Acid/Carboxamide:** This functional group is a critical interaction point. Converting the carboxylic acid to a carbohydrazide was essential for potent xanthine oxidase inhibition.[3] For CB2R ligands, various amides were explored, with a cis-4-methylcyclohexyl amide proving optimal for affinity and selectivity.[4]

Key SAR Modification Points

SAR

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Caption: Figure 4. Key modification points on the scaffold for SAR exploration.

Future Directions and Conclusion

The **3-oxo-2,3-dihydropyridazine-4-carboxylic acid** scaffold has firmly established itself as a valuable template in drug discovery. Its synthetic versatility and proven ability to yield potent and selective modulators for a range of enzymes and receptors ensure its continued relevance.

Future work will likely focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of existing lead compounds to advance them toward preclinical and clinical development. The exploration of novel substitutions and the application of this scaffold to new, emerging biological targets remain exciting avenues for research. The integrated use of computational modeling with robust synthetic chemistry will undoubtedly accelerate the discovery of next-generation therapeutics based on this exceptional core structure.

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